Enhanced Cellular Potency in Lung Cancer: NVP-TAE 226 Outperforms PF-562271 and PF-573228 in Multiple Cell Lines
In a direct head-to-head comparison assessing cell viability (MTS assay) across a panel of seven human lung cancer cell lines, NVP-TAE 226 demonstrated superior potency compared to the FAK inhibitors PF-562271 and PF-573228. The mean IC50 value for NVP-TAE 226 across the panel was 3.10 µM, which was lower than PF-562271 (5.08 µM) and significantly lower than PF-573228 (13.41 µM) [1]. Notably, NVP-TAE 226 showed an IC50 of 0.30 µM in H727 cells, compared to 2.26 µM for PF-562271, representing a 7.5-fold increase in potency.
| Evidence Dimension | Cell Viability (IC50 in µM) |
|---|---|
| Target Compound Data | Mean IC50 across 7 cell lines: 3.10 µM |
| Comparator Or Baseline | PF-562271: Mean IC50 5.08 µM; PF-573228: Mean IC50 13.41 µM |
| Quantified Difference | NVP-TAE 226 is 1.6-fold more potent than PF-562271 and 4.3-fold more potent than PF-573228 based on mean IC50 values. |
| Conditions | MTS assay, 7 human lung cancer cell lines (H157, H358, H727, H1299, A549, H1650, H1975). |
Why This Matters
This data provides a quantitative basis for selecting NVP-TAE 226 over PF-562271 or PF-573228 when higher cellular potency against lung cancer models is a critical experimental requirement.
- [1] Golubovskaya VM, et al. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo. Br J Cancer. 2016; (Table 1). View Source
